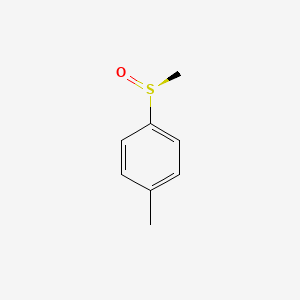

(S)-(-)-Methyl p-tolyl sulfoxide

Description

(S)-(-)-Methyl p-tolyl sulfoxide (CAS: 934-72-5) is a chiral sulfoxide characterized by a sulfinyl group (-S(O)-) bonded to a methyl group and a p-tolyl (4-methylphenyl) substituent. Its (S)-configuration imparts distinct stereochemical properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical applications . It is synthesized via methods such as Grignard reactions (e.g., sulfinate conversion ), enzymatic oxidation , or directed evolution of monooxygenases .

Properties

IUPAC Name |

1-methyl-4-[(S)-methylsulfinyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVALTJSQBFLEU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5056-07-5 | |

| Record name | 1-Methyl-4-[(S)-methylsulfinyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Methyl p-tolyl sulfoxide can be synthesized through the oxidation of methyl p-tolyl sulfide. One common method involves using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of enantioselective oxidation processes. These processes utilize chiral catalysts or biocatalysts to achieve high enantiomeric excess. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

(S)-(-)-Methyl p-tolyl sulfoxide can undergo oxidation to form methyl p-tolyl sulfone. This reaction typically employs strong oxidizing agents under controlled conditions:

The stereochemical integrity of the sulfur center is generally preserved during oxidation.

Reduction Reactions

Reduction regenerates the sulfide precursor, critical for reversible sulfur-based transformations:

| Reducing Agent | Conditions | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether, reflux | Methyl p-tolyl sulfide | Racemization observed | |

| NaBH₄ | Methanol, 25°C | Methyl p-tolyl sulfide | Partial retention |

Reductive cleavage proceeds via nucleophilic attack at sulfur, with solvent polarity influencing stereochemical outcomes .

Substitution Reactions

The sulfoxide group acts as a leaving group or participates in nucleophilic displacement:

In reactions with arenesulfinic esters, α-sulfinylcarbanion intermediates enable stereoselective C–S bond formation .

Surface-Mediated Dissociation

On Au(111) surfaces, this compound undergoes partial S–CH₃ bond cleavage, producing p-tolyl sulfinyl (CH₃C₆H₄SO⁻) and methyl radicals :

-

Activation Barrier : 0.32 eV (on Au vs. 1.61 eV in gas phase) .

-

Kinetics : Dissociation rate increases with prolonged surface exposure (evidenced by S 2p and O 1s XPS) .

-

Mechanism : Adsorption-induced polarization weakens the S–CH₃ bond, favoring radical formation .

Stability and Reactivity Considerations

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of MTSO is in asymmetric synthesis, where it serves as a chiral auxiliary. The sulfinyl group in MTSO allows for the induction of chirality during chemical reactions, making it valuable for synthesizing enantiomerically pure compounds.

Case Study: Kinetic Resolution

A notable example involves the kinetic resolution of methyl aryl sulfides to produce sulfoxides with high enantiomeric excess (ee). By employing (R)-(+)-binaphthol as a chiral ligand, researchers achieved ee values up to 96% in the oxidation process, demonstrating MTSO's effectiveness in asymmetric transformations .

Catalysis

MTSO acts as a Lewis base and is utilized as an activator in various catalytic reactions, including the aza-Diels-Alder reaction. This reaction benefits from MTSO's ability to stabilize intermediates and enhance reaction rates.

Table 1: Catalytic Reactions Involving MTSO

| Reaction Type | Role of MTSO | Reference |

|---|---|---|

| Aza-Diels-Alder | Activator | |

| Nucleophilic Substitution | Nucleophile | |

| Diastereoselective Addition | Chiral auxiliary |

Synthesis of Complex Molecules

MTSO is instrumental in the synthesis of complex natural products and pharmaceuticals. Its ability to induce chirality allows for the selective formation of stereogenic centers in multi-step synthetic pathways.

Case Study: Natural Product Synthesis

In a convergent synthesis approach, β-hydroxy sulfoxides derived from MTSO were transformed into chiral epoxides, which are crucial intermediates for various natural products. This method highlights MTSO's versatility in organic synthesis .

Structural Studies and Dynamics

Recent studies utilizing techniques such as chirped-pulse Fourier transform microwave spectroscopy have provided insights into the internal dynamics and structural characteristics of MTSO. These studies reveal the compound's conformational flexibility and its effects on reactivity and stereochemistry.

Key Findings:

- The pyramidal inversion at the sulfur center is facilitated upon optical excitation, indicating potential applications in photochemical processes .

- The internal rotation barriers of substituents are influenced by electronic effects from the sulfoxide group, which can be exploited in designing selective reactions .

Mechanism of Action

The mechanism by which (S)-(-)-Methyl p-tolyl sulfoxide exerts its effects depends on the specific reaction it is involved in. As a chiral sulfoxide, it can act as a nucleophile or electrophile, participating in various chemical transformations. The presence of the sulfoxide group allows it to stabilize transition states and intermediates, facilitating the formation of chiral products.

Comparison with Similar Compounds

Key Observations :

- Enzymatic systems (e.g., CHMO, CPO) exhibit tunable enantioselectivity for sulfoxides, unlike non-enzymatic catalysts, which often show poor discrimination .

- Human flavin-containing monooxygenase (FMO1) preferentially forms (R)-methyl p-tolyl sulfoxide in kidney and fetal liver microsomes (>86% e.e.), but adult liver microsomes show minimal stereoselectivity (0–40% e.e.) due to isoform differences .

Oxidation Reactivity and Product Distribution

| Substrate | Oxidant/System | Sulfoxide Yield | Sulfone Yield | Selectivity (SO:SO₂) |

|---|---|---|---|---|

| Methyl p-tolyl sulfide | Hybrid polymer-oxocluster | 68% | 22% | 3.1:1 |

| Methyl phenyl sulfide | Same as above | 55% | 35% | 1.6:1 |

| L-Methionine | Variant P450 enzymes | High | Moderate | Low discrimination |

Insights :

- Methyl p-tolyl sulfide is oxidized to sulfoxide with higher selectivity (SO:SO₂ = 3.1:1) than methyl phenyl sulfide (1.6:1) under hybrid catalysts .

- Feᴵⱽ=O species oxidize sulfoxides (e.g., methyl p-tolyl sulfoxide) to sulfones via oxygen transfer, a pathway distinct from radical-mediated oxidation .

Biological Activity

(S)-(-)-Methyl p-tolyl sulfoxide (MTSO) is a chiral sulfoxide compound with significant biological activity and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of MTSO, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

MTSO features a methyl group and a p-tolyl group attached to a sulfur atom, which is further bonded to an oxygen atom. Its unique chiral configuration allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds crucial in pharmaceuticals. The compound exhibits properties that make it useful in catalysis and drug development due to its ability to influence biological pathways.

The mechanisms through which MTSO exerts its biological activity include:

- Catalytic Role : MTSO acts as a Lewis base catalyst in organic reactions, such as the aza-Diels-Alder reaction and allylation of aldehydes. These reactions are vital for synthesizing complex organic molecules that can exhibit biological activity.

- Chirality and Drug Development : The chiral nature of MTSO enhances its utility in drug development, where chirality is crucial for pharmacodynamics and pharmacokinetics. Studies suggest that it can influence various biological pathways, although specific mechanisms remain under investigation.

Biological Activity Overview

Research indicates that MTSO exhibits significant biological activity, particularly in its interactions with various biological systems:

- Antimicrobial Activity : MTSO has been studied for its potential antimicrobial properties. For instance, methionine sulfoxide reductase (Msr), which interacts with MTSO, plays a role in the reductive repair of oxidized methionine residues in proteins. This interaction is crucial for maintaining the function of certain proteins under oxidative stress conditions .

- Antichlamydial Activity : In studies involving derivatives of sulfoxides, compounds similar to MTSO were found to selectively impair the growth of Chlamydia trachomatis without affecting host cell viability. These findings suggest that MTSO or its derivatives could serve as potential leads for developing new drugs targeting this pathogen .

Case Studies and Research Findings

- Interaction with Methionine Sulfoxide Reductase :

- Spectroscopic Studies :

-

Photoelectron Circular Dichroism :

- Experiments involving single-photon ionization demonstrated strong photoelectron circular dichroism (PECD) in MTSO, indicating its sensitivity to electronic configuration interactions. This property could be leveraged in photochemical applications and offers insights into the compound's chiral behavior .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What established methods enable the synthesis of (S)-(-)-Methyl p-tolyl sulfoxide with high enantiomeric excess (ee)?

- Methodological Answer :

- Asymmetric Oxidation : Utilize chiral catalysts (e.g., Sharpless-type conditions) or enzymes (e.g., biooxidation) to oxidize the corresponding sulfide precursor. For example, enantioselective oxidation of methyl p-tolyl sulfide using titanium-based chiral complexes can yield the sulfoxide with >99% ee .

- Chiral Auxiliaries : Incorporate chiral auxiliaries like menthol derivatives during sulfoxide formation, followed by auxiliary removal under mild acidic conditions .

- Purification : High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak® columns) resolves enantiomers effectively. A silica gel column pre-purification removes starting materials, followed by reversed-phase HPLC for final isolation .

Q. Which analytical techniques are most reliable for confirming enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases. Retention times and peak areas quantify ee (e.g., 99% ee reported in ).

- Optical Rotation : Compare specific rotation values to literature data (e.g., [α]D²⁵ = -147° for (S)-(-)-enantiomer in chloroform) .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H NMR .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in asymmetric synthesis?

- Methodological Answer :

- Stereocontrol in Additions : The sulfoxide’s chiral sulfur directs nucleophilic attacks. For instance, its anion reacts with nitrones to form secondary amines with >90% stereoselectivity, governed by the (S)-configuration .

- Retention of Configuration : Reactions with O-mesitylsulfonylhydroxylamine (MSH) yield sulfoximines with 98.5% retention of the original configuration, critical for synthesizing chiral catalysts .

- Macrolide Synthesis : The (S)-sulfoxide serves as a rigid chiral template in lasiodiplodin synthesis, enabling controlled cyclization .

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct reactions below -20°C to slow sulfur inversion .

- Aprotic Solvents : Use dichloromethane or THF to avoid proton exchange at sulfur .

- Avoid Strong Acids/Bases : Replace aqueous workups with mild alternatives (e.g., Amberlyst® resin for neutralization) .

Q. How can researchers resolve contradictions in reported enantiomer recovery rates during HPLC purification?

- Methodological Answer :

- Column Screening : Test multiple chiral columns (e.g., Chiralpak® AD vs. AS) to optimize resolution .

- Mobile Phase Optimization : Adjust isopropanol ratios in hexane (e.g., 10–20%) to balance retention time and peak symmetry .

- Temperature Control : Maintain column temperature at 25°C ±1°C to ensure reproducibility .

Environmental and Safety Considerations

Q. What are the implications of using this compound in environmentally relevant reactions?

- Methodological Answer :

- Photochemical Stability : Under UV light, sulfoxides can generate SO₂ derivatives, which may react with polycyclic aromatic hydrocarbons (PAHs) at air-water interfaces, forming organosulfur pollutants .

- Solvent Effects : Unlike DMSO, methyl p-tolyl sulfoxide shows negligible catalytic activity in biomass-derived reactions (e.g., HMF conversion), suggesting limited environmental persistence .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.